molecular formula C9H15N B14510863 2,3-Dimethylhept-2-enenitrile CAS No. 63967-56-6

2,3-Dimethylhept-2-enenitrile

Cat. No.: B14510863
CAS No.: 63967-56-6
M. Wt: 137.22 g/mol
InChI Key: OXJTWSPXGUSOLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethylhept-2-enenitrile is an organic compound characterized by the presence of a nitrile group (-CN) attached to a heptene backbone with two methyl groups at the 2nd and 3rd positions

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dimethylhept-2-enenitrile can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the methods mentioned above, with a focus on optimizing yield and purity through controlled reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylhept-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles or amides.

Scientific Research Applications

2,3-Dimethylhept-2-enenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dimethylhept-2-enenitrile involves its interaction with molecular targets through its nitrile group. The nitrile group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its application, such as in biological systems or industrial processes.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethylhept-2-ene: Lacks the nitrile group, making it less reactive in certain chemical reactions.

    2,3-Dimethylhept-2-ynenitrile: Contains a triple bond, leading to different reactivity and applications.

    2,3-Dimethylhept-2-enamide: Has an amide group instead of a nitrile, affecting its chemical properties and uses.

Uniqueness

2,3-Dimethylhept-2-enenitrile is unique due to its specific combination of a nitrile group and a heptene backbone with methyl substitutions

Properties

CAS No.

63967-56-6

Molecular Formula

C9H15N

Molecular Weight

137.22 g/mol

IUPAC Name

2,3-dimethylhept-2-enenitrile

InChI

InChI=1S/C9H15N/c1-4-5-6-8(2)9(3)7-10/h4-6H2,1-3H3

InChI Key

OXJTWSPXGUSOLF-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=C(C)C#N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.